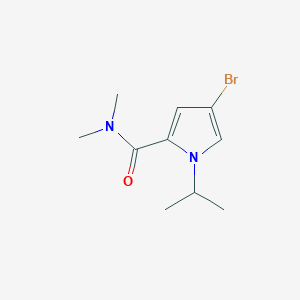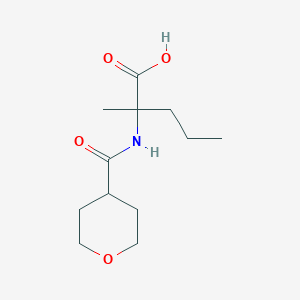![molecular formula C12H14ClNO4S B7557006 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPMAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Mecanismo De Acción
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and to have a protective effect on the gastric mucosa. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a relatively short half-life and is rapidly metabolized in the liver. It is excreted primarily in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its high purity and yield, making it a viable compound for scientific research. It has also been shown to have a relatively low toxicity in animal models. However, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a short half-life, which may limit its usefulness in certain experiments. It is also important to note that 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Direcciones Futuras
There are several potential future directions for research involving 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new therapies for pain and inflammation based on the mechanism of action of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may also be studied for its potential use in treating other inflammatory diseases. Additionally, further research may be conducted to investigate the effects of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid on other physiological systems, such as the cardiovascular system.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide and acetic acid. The resulting product is purified through recrystallization to obtain 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in its pure form. The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have potential applications in scientific research due to its analgesic and anti-inflammatory properties. It has been used in studies to investigate the mechanism of action of NSAIDs and to develop new therapies for pain and inflammation. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in treating inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCACWFLXYSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)